molecular formula C12H14BrNO4S B3259129 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid CAS No. 313685-63-1

2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid

Cat. No.: B3259129
CAS No.: 313685-63-1
M. Wt: 348.21 g/mol
InChI Key: DSYOIFDAVMWXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H14BrNO4S and a molecular weight of 348.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group, a bromine atom attached to the benzene ring, and a piperidin-1-ylsulfonyl group also attached to the benzene ring .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a predicted melting point of 194.82°C and a predicted boiling point of approximately 499.8°C at 760 mmHg. The compound has a predicted density of approximately 1.6 g/cm3 and a refractive index of n20D 1.62 .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

The synthesis and application of 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid in medicinal chemistry and chemical synthesis are significant. For instance, the reaction involving piperidine with nitro-group-containing benzenes, such as 1,2,4-trinitrobenzene, demonstrates the utility of piperidine derivatives in nucleophilic aromatic substitution reactions. These reactions are crucial for designing compounds with potential biological activity, including those that might involve modifications to the benzoic acid moiety (Pietra & Vitali, 1972).

Antifungal and Antimicrobial Properties

Compounds related to piperidine and benzoic acid derivatives, such as those found in Piper species, exhibit significant antifungal activities. These properties suggest potential applications in developing new antifungal agents, highlighting the importance of structural modifications like those in this compound for enhancing bioactivity (Xu & Li, 2011).

Role in Enhancing Gut Functions

Benzoic acid, a core component of this compound, has been studied for its impact on gut functions. It shows promise in improving digestion, absorption, and the overall health of the gut microbiota, indicating its potential in food and feed additives for health improvement (Mao et al., 2019).

Pharmacokinetic Insights

Understanding the pharmacokinetics and metabolism of benzoic acid derivatives is crucial for their application in medicine. Studies on animals and humans reveal important insights into the metabolic pathways and potential toxicological profiles, aiding in the safer design of related compounds (Hoffman & Hanneman, 2017).

DNA Interaction and Anticancer Potential

Research into compounds that interact with DNA, such as Hoechst 33258, a known minor groove binder, indicates the importance of structural features like those in this compound for designing new anticancer agents. These studies provide a foundation for understanding how modifications to the benzoic acid and piperidine structures could enhance binding affinity and specificity towards DNA, offering new pathways for drug development (Issar & Kakkar, 2013).

Properties

IUPAC Name

2-bromo-5-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYOIFDAVMWXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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